molecular formula C23H25N3OS B2983507 N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-43-1

N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2983507
CAS RN: 393831-43-1
M. Wt: 391.53
InChI Key: WPBBXTORJSSLPK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as pyrrolopyrazines, which are polycyclic aromatic compounds containing a pyrrolo[1,2-a]pyrazine ring .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrrolopyrazine core, which is a bicyclic compound consisting of a pyrrole ring fused to a pyrazine ring . This core can be functionalized with various groups to give rise to a wide range of compounds with different properties.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the functional groups present in the molecule. For instance, if there are reactive sites such as carboxylic acids, amines, or halides present, they could undergo a variety of reactions including condensation, substitution, or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups present can influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

    Synthesis and Chemical Properties

    Compounds with similar structures have been synthesized through various chemical reactions, such as ketene-imine cycloadditions (Staudinger reaction) and Ph3P–I2-mediated dehydrative condensation . These methods could potentially be applied to synthesize the compound .

    Biological Potential of Indole Derivatives

    Indole derivatives, which share some structural similarities with pyrrolopyrazine compounds, have been studied for their anti-HIV activity and other biological effects . This suggests that the compound might also have potential biological applications.

    Pyrrolopyrazine Derivatives

    Pyrrolopyrazine is known as a biologically active scaffold containing pyrrole and pyrazine rings, which are employed in pharmaceuticals and bioactive molecules . This indicates that your compound could also be used in similar applications.

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-2-27-20-12-10-19(11-13-20)22-21-9-6-14-25(21)15-16-26(22)23(28)24-17-18-7-4-3-5-8-18/h3-14,22H,2,15-17H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBBXTORJSSLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

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